molecular formula C21H21N5O3 B11260441 N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11260441
M. Wt: 391.4 g/mol
InChI Key: MTGYUEILYACYAK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxyphenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and is suitable for industrial production.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and trifluoromethanesulfonate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a microtubule-active agent, making it a candidate for treating diseases such as Human African Trypanosomiasis . In medicine, its unique structure allows it to interact with specific molecular targets, providing opportunities for drug development. Additionally, it has industrial applications in the production of various functionalized materials .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It acts on microtubules, disrupting their function and leading to the inhibition of cell division . This mechanism is particularly relevant in the context of its potential use as an anti-cancer agent.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other triazolopyrimidine derivatives. Similar compounds include 1,2,4-triazolo[1,5-a]benzazoles and 1,2,4-triazolo[1,5-a]pyridines . What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-3-29-17-10-5-4-9-16(17)25-20(28)18-13(2)24-21-22-12-23-26(21)19(18)14-7-6-8-15(27)11-14/h4-12,19,27H,3H2,1-2H3,(H,25,28)(H,22,23,24)

InChI Key

MTGYUEILYACYAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)O)C

Origin of Product

United States

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